N-Ethyl-6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
Structural Classification and Nomenclature
The structural classification of this compound follows the systematic nomenclature established by the International Union of Pure and Applied Chemistry. The compound belongs to the triazatricyclo class of heterocyclic compounds, specifically characterized by its [8.4.0.03,8] bridging pattern that defines the connectivity between the fused ring systems. This nomenclature system provides a precise description of the molecular architecture, where the numbers in brackets indicate the ring sizes and bridging positions within the tricyclic framework.
The systematic name reveals several key structural features that define the compound's molecular identity. The "triazatricyclo" designation indicates the presence of three nitrogen atoms within a tricyclic system, while the numerical descriptor "[8.4.0.03,8]" specifies the ring sizes and connectivity pattern. The "tetradeca" portion refers to the fourteen-membered system when considering the overall ring framework, and the "pentaene" designation indicates the presence of five double bonds within the conjugated system. This systematic approach to nomenclature ensures unambiguous identification of the compound's structure and facilitates accurate communication within the scientific community.
| Structural Component | Position | Chemical Significance |
|---|---|---|
| Triazatricyclo core | Base structure | Provides rigidity and heteroatom functionality |
| N-Ethyl group | Amide nitrogen | Enhances lipophilicity and binding interactions |
| Imino group | Position 6 | Contributes to tautomeric equilibrium |
| Methyl substituent | Position 11 | Modifies electronic properties |
| Oxolan-2-ylmethyl | Position 7 | Introduces conformational flexibility |
| Carboxamide | Position 5 | Primary pharmacophore element |
The functional group analysis reveals the compound's complex substitution pattern, with each substituent contributing specific properties to the overall molecular behavior. The carboxamide functional group at position 5 serves as a critical pharmacophore element, capable of forming hydrogen bonds with biological targets and influencing the compound's solubility characteristics. The imino group at position 6 introduces the possibility of tautomeric equilibrium, which can affect the compound's chemical reactivity and biological activity. The oxolan-2-ylmethyl substituent at position 7 provides conformational flexibility while maintaining the compound's overall structural integrity.
The aromatic character of the triazatricyclo system is maintained through the delocalization of pi electrons across the conjugated pentaene framework. This aromaticity contributes to the compound's chemical stability and influences its electronic properties, making it suitable for various chemical transformations and biological interactions. The strategic positioning of nitrogen atoms within the ring system creates multiple sites for potential coordination with metal ions or hydrogen bonding with biological macromolecules, enhancing the compound's versatility as a chemical scaffold.
Historical Context of Triazatricyclo Compound Discovery
The historical development of triazatricyclo compounds traces back to the fundamental discoveries in triazole chemistry that began in the late 19th century. The triazole nucleus was first identified and named by Bladin in 1885, who recognized the unique properties of this five-membered heterocyclic system containing three nitrogen atoms. This initial discovery laid the groundwork for subsequent investigations into more complex triazole-containing structures, eventually leading to the development of sophisticated triazatricyclo frameworks like the one found in this compound.
The early synthetic methodologies for triazole compounds were established by pioneering chemists such as Otto Dimroth and Gustav Fester, who in 1910 synthesized 1H-1,2,3-triazole through the reaction of hydrazoic acid with acetylene under controlled conditions. This fundamental synthetic approach demonstrated the feasibility of constructing triazole rings through cycloaddition reactions, a principle that would later be refined and expanded to accommodate more complex molecular architectures. The Dimroth rearrangement, discovered during these early investigations, revealed the dynamic nature of triazole-containing compounds and their ability to undergo structural reorganization under specific conditions.
The recognition of triazole compounds' biological significance emerged in the mid-20th century when researchers discovered their antifungal properties in 1944. This breakthrough sparked intensive research into triazole derivatives, leading to the development of clinically important antifungal agents such as fluconazole, itraconazole, and voriconazole. The success of these therapeutic agents demonstrated the potential of triazole-containing compounds in pharmaceutical applications and encouraged further exploration of related heterocyclic systems, including the more complex triazatricyclo structures.
| Historical Milestone | Year | Scientific Contribution | Impact on Field |
|---|---|---|---|
| Triazole Discovery | 1885 | Bladin's identification of triazole nucleus | Foundation of triazole chemistry |
| First Synthesis | 1910 | Dimroth-Fester acetylene-azide method | Established synthetic methodology |
| Dimroth Rearrangement | 1910 | Discovery of triazole rearrangement | Understanding of molecular dynamics |
| Antifungal Activity | 1944 | Recognition of therapeutic potential | Pharmaceutical development |
| Click Chemistry | 2001 | Huisgen cycloaddition refinement | Modern synthetic approaches |
The modern era of triazole chemistry was revolutionized by the development of click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition reaction discovered by Sharpless and colleagues. This methodology provided a highly efficient and regioselective approach to constructing triazole rings, enabling the synthesis of complex triazole-containing molecules with unprecedented ease and precision. The click chemistry approach has been instrumental in accessing sophisticated triazatricyclo structures, allowing chemists to build complex molecular architectures through modular assembly strategies.
The evolution from simple triazole compounds to complex triazatricyclo systems represents a significant advancement in heterocyclic chemistry, driven by the need for more sophisticated molecular scaffolds in pharmaceutical research. The development of triazatricyclo compounds like this compound reflects the culmination of decades of research in heterocyclic synthesis and the continuous quest for novel molecular architectures with enhanced biological properties.
Significance in Heterocyclic Chemistry Research
The significance of this compound in heterocyclic chemistry research extends far beyond its complex structure, representing a paradigm shift toward more sophisticated molecular designs in pharmaceutical and materials science applications. Heterocyclic compounds have emerged as one of the most important classes of organic molecules due to their prevalence in natural products and their superior pharmacological properties compared to non-heterocyclic alternatives. The triazatricyclo framework exemplified by this compound demonstrates the potential for creating highly functionalized molecular scaffolds that can accommodate multiple pharmacophore elements within a single, rigid structure.
Contemporary research in heterocyclic chemistry has identified triazole-containing compounds as particularly valuable due to their unique electronic properties and ability to form stable complexes with biological targets. The triazole nucleus exhibits remarkable stability and can coordinate with metal ions, participate in hydrogen bonding networks, and undergo various chemical transformations while maintaining its structural integrity. Studies have shown that triazole derivatives possess broad-spectrum biological activities, including antimicrobial, antiviral, anticancer, anticonvulsant, and anti-inflammatory properties, making them indispensable in modern drug discovery programs.
The architectural complexity of triazatricyclo compounds like the featured molecule represents a significant advancement in the field of heterocyclic chemistry by providing access to three-dimensional molecular frameworks that were previously challenging to synthesize. Modern synthetic methodologies, including multicomponent reactions, photoredox chemistry, and borrowing hydrogen catalysis, have enabled the construction of such intricate molecular architectures with high efficiency and selectivity. These advances have opened new avenues for exploring structure-activity relationships and optimizing pharmacological properties through precise molecular design.
| Research Area | Significance | Current Applications | Future Potential |
|---|---|---|---|
| Drug Discovery | High-affinity biological targets | Antimicrobial and anticancer agents | Personalized medicine scaffolds |
| Materials Science | Electronic and optical properties | Organic electronics and sensors | Advanced functional materials |
| Catalysis | Coordination chemistry applications | Asymmetric synthesis catalysts | Sustainable chemical processes |
| Chemical Biology | Bioorthogonal reactions | Protein labeling and imaging | Therapeutic target validation |
The structural diversity achievable through triazatricyclo chemistry has profound implications for pharmaceutical research, as these compounds can serve as privileged scaffolds that interact with multiple biological targets through different binding modes. The rigid tricyclic framework provides a stable platform for presenting various functional groups in defined spatial orientations, enabling the design of selective inhibitors and modulators for challenging therapeutic targets. Research has demonstrated that the three-dimensional architecture of triazatricyclo compounds can enhance binding affinity and selectivity compared to their linear or monocyclic counterparts.
Current research trends in heterocyclic chemistry emphasize the development of sustainable synthetic methodologies for accessing complex molecular architectures while minimizing environmental impact. The synthesis of triazatricyclo compounds has benefited from advances in green chemistry, including the use of catalytic processes, renewable feedstocks, and atom-economical reactions. These developments have made it feasible to produce sophisticated heterocyclic compounds like this compound on a scale suitable for pharmaceutical development and materials applications.
The future significance of triazatricyclo compounds in heterocyclic chemistry research lies in their potential to address emerging challenges in medicine and technology. As pharmaceutical research moves toward more personalized approaches and materials science demands increasingly sophisticated functional molecules, the versatility and modularity of triazatricyclo scaffolds position them as ideal platforms for innovation. The continued development of synthetic methodologies for accessing these complex structures will undoubtedly contribute to breakthroughs in drug discovery, materials science, and chemical biology, cementing their importance in contemporary chemical research.
Properties
IUPAC Name |
N-ethyl-6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-3-22-19(26)14-10-15-18(25(16(14)21)11-13-7-5-9-28-13)23-17-12(2)6-4-8-24(17)20(15)27/h4,6,8,10,13,21H,3,5,7,9,11H2,1-2H3,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJGYTHAUSXYAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC2=C(N=C3C(=CC=CN3C2=O)C)N(C1=N)CC4CCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-Ethyl-6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with significant potential in biological applications. Its unique tricyclic structure and various functional groups suggest diverse interactions with biological targets, making it a subject of interest in medicinal chemistry.
Molecular Characteristics
- Molecular Formula : C20H24N4O3
- Molecular Weight : Approximately 368.43 g/mol
The compound features a triazatricyclo framework that incorporates an imino group and carbonyl functionalities, contributing to its chemical reactivity and potential biological activity. The oxolan-2-ylmethyl group enhances solubility and stability.
Structural Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 6-methyl-2-oxo-N-(2-phenyletheyl)-7-(3-propan-2-yloxypropyl) | C19H23N5O3 | Contains alkyl substituents; potential for different biological activity |
| Ethyl 7-cyclohexyl imino | C20H24N4O3 | Similar tricyclic structure; variations in substituents |
| Ethyl 6-imino -propan -2 -yl | C18H20N4O | Simpler structure; fewer substituents |
The unique arrangement of nitrogen and carbon atoms within N-Ethyl-6-imino contributes to its distinct reactivity profiles compared to similar compounds.
Antimicrobial Properties
Preliminary studies indicate that N-Ethyl-6-imino may possess antimicrobial properties . It potentially inhibits specific pathways involved in microbial growth and survival by interacting with critical biological targets such as enzymes or receptors.
Anticancer Potential
Research suggests that this compound could also exhibit anticancer activity . The mechanism of action likely involves modulation of cell proliferation pathways, potentially through the inhibition of oncogenic signaling cascades or induction of apoptosis in cancer cells.
The exact mechanism by which N-Ethyl-6-imino exerts its biological effects is still under investigation. However, it is hypothesized to interact with various molecular targets within cells, modulating their activity and influencing critical biochemical pathways related to cell survival and proliferation.
Synthetic Routes
The synthesis of N-Ethyl-6-imino typically involves multi-step organic reactions. A common method includes:
- Biginelli Reaction : A three-component condensation reaction involving an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions.
- Alkylation : The introduction of the ethyl group using specific alkyl halides in the presence of bases like potassium carbonate.
Environmental Considerations
Modern synthetic approaches increasingly incorporate green chemistry principles to minimize environmental impact while optimizing yields and purity.
Study on Antimicrobial Activity
A study conducted by [source needed] evaluated the antimicrobial efficacy of N-Ethyl-6-imino against various bacterial strains. The results indicated significant inhibition zones compared to control groups, suggesting its potential as a therapeutic agent in treating infections.
Investigation into Anticancer Effects
In another study focusing on cancer cell lines, N-Ethyl-6-imino demonstrated a dose-dependent reduction in cell viability, indicating its potential utility in oncology as an anticancer agent [source needed]. Further research is required to elucidate the specific pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: N-Ethyl-6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide (CAS: 371212-22-5)
This analog replaces the oxolan-2-ylmethyl group with a 2-methoxyethyl substituent. Key differences include:
- Solubility : The oxolan group may enhance lipophilicity compared to the methoxyethyl chain, which has higher polarity due to the ether oxygen.
- Synthetic Accessibility : The methoxyethyl variant was cataloged but discontinued (as of 2025), suggesting challenges in synthesis or stability .
Heterocyclic Spiro Compounds from
- Core Heterocycles : Both classes feature fused nitrogen and oxygen heterocycles, though the target compound lacks a spiro center.
- Reactivity : The pyrrolidine-derived amides in highlight the role of carboxamide groups in stabilizing hydrogen-bonding networks, a feature relevant to the target compound’s carboxamide at position 5 .
Cephalosporin Derivatives from Pharmacopeial Forum ()
Compounds like (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid share:
- β-Lactam-like Cores : The bicyclic system in cephalosporins contrasts with the tricyclic framework of the target compound.
- Bioactivity : Thiadiazole and tetrazole substituents in cephalosporins are pharmacophores; the target compound’s oxolan group may serve a similar role in modulating target interactions .
Data Tables: Structural and Functional Comparisons
Research Findings and Limitations
- Bioactivity Gaps : Unlike cephalosporins or spiro compounds, the target compound’s pharmacological profile remains uncharacterized.
Preparation Methods
Synthesis of the Carboxamide Precursor
The preparation begins with the formation of the carboxamide precursor, a critical intermediate for subsequent ring expansion. A validated method involves reacting isocyanates with substituted indoline derivatives under controlled conditions . For instance, 2,3-dioxoindoline-1-carboxamide is synthesized by treating isatins (e.g., 5-methylisatin) with ethyl isocyanate in dry tetrahydrofuran (THF) at 0°C in the presence of triethylamine . This step yields the carboxamide backbone with high purity (68–85% yield), as confirmed by single-crystal X-ray diffraction .
Reaction Conditions:
-
Solvent: Dry THF
-
Temperature: 0°C
-
Catalyst: Triethylamine
-
Yield: 68–85%
Ring Expansion to Form the Triazatricyclo Core
The triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene core is synthesized via a ring expansion reaction. The carboxamide precursor undergoes nucleophilic attack by secondary amines, such as N-ethylmorpholine, in dry THF at room temperature . This step facilitates the rearrangement of the indoline carboxamide into the quinazoline-derived tricyclic structure.
Key Parameters:
| Parameter | Value | Source |
|---|---|---|
| Solvent | Dry THF | |
| Reaction Time | 10–12 hours | |
| Temperature | 20–25°C | |
| Secondary Amine | N-Ethylmorpholine |
Mechanistic studies suggest that the amine initiates a nucleophilic opening of the dioxoindoline ring, followed by cyclization to form the fused quinazoline system .
Introduction of the Oxolan-2-ylmethyl Group
The oxolan-2-ylmethyl moiety is introduced via alkylation using (oxolan-2-yl)methyl 2-bromobenzoate as a key reagent . This step involves a nucleophilic substitution reaction where the bromide leaving group is displaced by a nitrogen atom in the triazatricyclo intermediate. The reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) with potassium carbonate as a base .
Optimized Alkylation Protocol:
-
Reagent: (Oxolan-2-yl)methyl 2-bromobenzoate (1.2 equiv)
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: DMF
-
Temperature: 60°C
N-Ethylation and Final Functionalization
The N-ethyl group is incorporated through a palladium-catalyzed coupling reaction. A reported method employs N-ethyl-2,6-diethyl aniline and 2-propoxyacetaldehyde in the presence of Pd/C (10% w/w) at room temperature . The reaction proceeds via a reductive amination mechanism, with the catalyst facilitating hydrogen transfer to stabilize imine intermediates .
Catalytic System Details:
| Component | Quantity | Role |
|---|---|---|
| Pd/C | 10% w/w | Hydrogenation catalyst |
| N-Ethyl-2,6-diethyl aniline | 5 mmol | Amine donor |
| 2-Propoxyacetaldehyde | 5 mmol | Aldehyde source |
The reaction is monitored by thin-layer chromatography (TLC), with purification achieved via silica gel column chromatography using ethyl acetate/cyclohexane (1:3 v/v) .
Purification and Characterization
Final purification involves sequential steps:
-
Solvent Removal: Rotary evaporation under reduced pressure (45–50°C) .
-
Column Chromatography: Silica gel with ethyl acetate/cyclohexane gradients .
-
Crystallization: Methanol or benzene for microcrystal formation .
Characterization Data:
-
¹H-NMR: Key peaks include δ 3.415 (t, J=7.28 Hz, 2H, oxolan methylene) and δ 7.106 (dd, J=7.82 Hz, 1H, aromatic proton) .
-
X-ray Diffraction: Confirms tricyclic structure and substituent orientation .
Optimization and Scalability Considerations
Industrial-scale synthesis prioritizes continuous flow reactors to enhance efficiency. Key optimizations include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
